molecular formula C34H26O23 B1249449 Shephagenin B CAS No. 182166-72-9

Shephagenin B

Cat. No.: B1249449
CAS No.: 182166-72-9
M. Wt: 802.6 g/mol
InChI Key: GTUDIEGKNWRBKT-WIMKJKQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shephagenin B is a hydrolysable ellagitannin (ET) isolated from the leaves of Shepherdia argentea (silver buffaloberry) . Structurally, it belongs to the hexahydroxydiphenoyl (HHDP) ester family, characterized by a glucopyranose core substituted with galloyl and HHDP groups. This compound has garnered significant attention for its potent inhibitory activity against HIV-1 reverse transcriptase (RT), with an IC50 of 74 nmol/L . Its dual antiviral properties position it as a promising candidate for further pharmacological exploration.

Properties

CAS No.

182166-72-9

Molecular Formula

C34H26O23

Molecular Weight

802.6 g/mol

IUPAC Name

(10R,11S)-3,4,5,16,17,18-hexahydroxy-11-[(1R,2R)-2-hydroxy-1,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl]-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid

InChI

InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)54-7-18(41)27(55-32(51)9-3-14(37)22(43)15(38)4-9)28-29(30(48)49)57-34(53)11-6-17(40)24(45)26(47)20(11)19-10(33(52)56-28)5-16(39)23(44)25(19)46/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1

InChI Key

GTUDIEGKNWRBKT-WIMKJKQSSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C2C(OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O2)O)O)O)O)O)O)C(=O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@H]2[C@@H](OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O2)O)O)O)O)O)O)C(=O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C2C(OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O2)O)O)O)O)O)O)C(=O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

Synonyms

shephagenin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ellagitannins (ETs) share a common structural motif of galloyl and HHDP groups but differ in substitution patterns, molecular weight, and bioactivity. Below is a detailed comparison of Shephagenin B with structurally or functionally related compounds:

Structural and Functional Comparisons

Shephagenin A

  • Source : Shepherdia argentea .
  • Activity : Inhibits HIV-1 RT with an IC50 of 49 nmol/L , making it slightly more potent than this compound .
  • Structural Difference : Likely varies in galloyl/HHDP substitution positions, though exact structural details remain underexplored.

Hippophaenin A

  • Source: Hippophaë rhamnoides (sea buckthorn) .
  • Activity : Demonstrated anti-HIV activity but lacks quantitative IC50 data in available literature.
  • Structural Difference : Contains additional glycosidic linkages compared to this compound .

Putranjivain A

  • Source : Phyllanthus emblica (Indian gooseberry) .
  • Activity : Inhibits HIV-1 RT with an IC50 of 3.9 μmol/L , which is ~50-fold less potent than this compound .
  • Structural Difference : Features a unique macrocyclic ellagitannin structure with a casuarictin-like backbone .

Agrimoniin

  • Source : Strawberries (Fragaria spp.) .
  • Structural Difference: A dimeric ET with two glucose cores, unlike this compound’s monomeric structure .

Crassirhizomosides

  • Source : Dryopteris crassirhizoma (fern) .
  • Activity : Inhibit HIV-1 RT with IC50 values ranging from 23–75 μmol/L , significantly less potent than this compound .
  • Structural Difference: Flavonoid glycosides (kaempferol derivatives), distinct from ETs .

Pharmacological and Molecular Comparison

Compound Source Key Activity IC50/EC50 Structural Class Reference ID
This compound Shepherdia argentea HIV-1 RT inhibition 74 nmol/L Monomeric ET
Shephagenin A Shepherdia argentea HIV-1 RT inhibition 49 nmol/L Monomeric ET
Putranjivain A Phyllanthus emblica HIV-1 RT inhibition 3.9 μmol/L Macrocyclic ET
Agrimoniin Strawberries Antioxidant, anticancer N/A Dimeric ET
Hippophaenin A Hippophaë rhamnoides Anti-HIV (qualitative) N/A Glycosylated ET
Crassirhizomosides Dryopteris crassirhizoma HIV-1 RT inhibition 23–75 μmol/L Flavonoid glycosides

Key Insights

Potency Against HIV-1 RT : Shephagenin A and B exhibit superior potency compared to other ETs, likely due to optimized HHDP/galloyl spatial arrangements enhancing target binding .

Structural Specificity: Monomeric ETs (e.g., Shephagenins) generally show higher antiviral activity than dimeric or macrocyclic ETs, possibly due to better bioavailability .

Broad-Spectrum Potential: this compound’s dual activity against HIV-1 RT and SARS-CoV-2 M<sup>pro</sup> highlights its unique therapeutic versatility .

Source Limitations: Most Shephagenins are isolated from non-commercial plants (e.g., Shepherdia argentea), complicating large-scale production compared to widely available sources like Phyllanthus emblica .

Q & A

Q. What steps ensure replicability of this compound experiments across laboratories?

  • Guidelines : Provide full synthetic routes, spectral raw data, and exact instrument settings (e.g., NMR shim values, MS ionization parameters). Use open-source platforms like Zenodo for sharing datasets. Reference NIH preclinical checklists for animal studies .

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